Azane;dihydroxy(oxo)phosphanium
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Overview
Description
Azane;dihydroxy(oxo)phosphanium is a chemical compound with the molecular formula H₃O₃P. It is a derivative of phosphoric acid and is characterized by the presence of two hydroxyl groups and one oxo group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;dihydroxy(oxo)phosphanium can be synthesized through several methods. One common approach involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds. These esters undergo hydrolysis readily, yielding valuable materials with wide applications in pharmaceuticals and agriculture . Another method involves the reaction of phosphoric acid derivatives with appropriate reagents under controlled conditions to introduce the hydroxyl and oxo groups .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Azane;dihydroxy(oxo)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce phosphine derivatives .
Scientific Research Applications
Azane;dihydroxy(oxo)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Azane;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its hydroxyl and oxo groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The compound can also participate in catalytic processes, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Azane;dihydroxy(oxo)phosphanium include:
Phosphoric acid: H₃PO₄, which has three hydroxyl groups attached to a phosphorus atom.
Phosphonic acid: H₃PO₃, which has two hydroxyl groups and one hydrogen atom attached to a phosphorus atom.
Phosphinic acid: H₃PO₂, which has one hydroxyl group and two hydrogen atoms attached to a phosphorus atom
Uniqueness
Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13446-12-3 |
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Molecular Formula |
H5NO3P+ |
Molecular Weight |
98.019 g/mol |
IUPAC Name |
azanium;phosphenic acid |
InChI |
InChI=1S/H3N.HO3P/c;1-4(2)3/h1H3;(H,1,2,3)/p+1 |
InChI Key |
PYCBFXMWPVRTCC-UHFFFAOYSA-O |
SMILES |
N.O[P+](=O)O |
Canonical SMILES |
[NH4+].O[P+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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